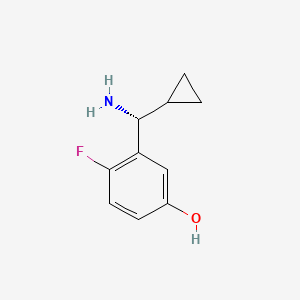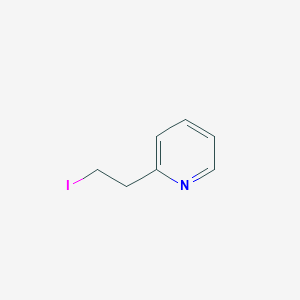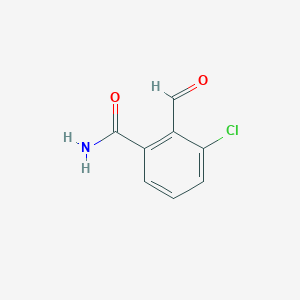
3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- typically involves the reaction of 3,5-Heptadienal with 2-(2-propenyl)-dimethylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazones.
科学的研究の応用
Chemistry
In chemistry, 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- can be used as a reagent or intermediate in the synthesis of other organic compounds. Its unique structure allows for various chemical transformations.
Biology
In biology, this compound may be studied for its potential biological activity. Hydrazones are known to exhibit various biological properties, including antimicrobial and anticancer activities.
Medicine
In medicine, research may focus on the compound’s potential therapeutic applications. Hydrazones have been investigated for their role in drug development due to their ability to interact with biological targets.
Industry
In industry, 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- may be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
作用機序
The mechanism of action of 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- include other hydrazones with different substituents. Examples include:
- Benzaldehyde hydrazone
- Acetone hydrazone
- 2,4-Dinitrophenylhydrazone
Uniqueness
The uniqueness of 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- lies in its specific structure and the presence of the 2-(2-propenyl) group. This structural feature may impart unique chemical and biological properties, making it distinct from other hydrazones.
特性
分子式 |
C12H20N2 |
|---|---|
分子量 |
192.30 g/mol |
IUPAC名 |
N-methyl-N-[(E)-[(3E,5Z)-2-prop-2-enylhepta-3,5-dienylidene]amino]methanamine |
InChI |
InChI=1S/C12H20N2/c1-5-7-8-10-12(9-6-2)11-13-14(3)4/h5-8,10-12H,2,9H2,1,3-4H3/b7-5-,10-8+,13-11+ |
InChIキー |
KAOOVKLXOKSYFL-YAMDYLNVSA-N |
異性体SMILES |
C/C=C\C=C\C(CC=C)/C=N/N(C)C |
正規SMILES |
CC=CC=CC(CC=C)C=NN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)


![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)

![3-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12972628.png)






